2-fluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide
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Overview
Description
2-fluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide is a compound that belongs to the class of benzamides It features a benzamide core substituted with a fluoro group and a 1,2,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting amidoximes with carboxylic acid derivatives under basic conditions.
Introduction of the fluoro group: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Coupling with benzamide: The final step involves coupling the 1,2,4-oxadiazole derivative with a benzamide precursor using standard amide coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mCPBA.
Reduction: LiAlH4, NaBH4.
Substitution: Nucleophiles like amines, thiols, or alcohols.
Major Products Formed
Oxidation: Formation of oxadiazole N-oxides.
Reduction: Formation of reduced benzamide derivatives.
Substitution: Formation of substituted benzamide derivatives with various functional groups.
Scientific Research Applications
2-fluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-fluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-N-(3-methyl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)benzamide: This compound has a similar structure but with an additional trifluoromethyl group, which may enhance its biological activity.
Benzamide derivatives: Other benzamide derivatives with different substituents on the benzene ring or the amide nitrogen can have varying biological activities and properties.
Uniqueness
2-fluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for targeted drug design and development.
Properties
IUPAC Name |
2-fluoro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2/c1-7-14-10(17-15-7)6-13-11(16)8-4-2-3-5-9(8)12/h2-5H,6H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QISZTQGWUFONTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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